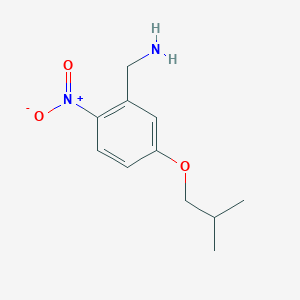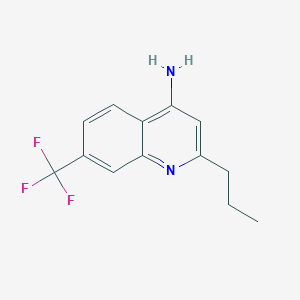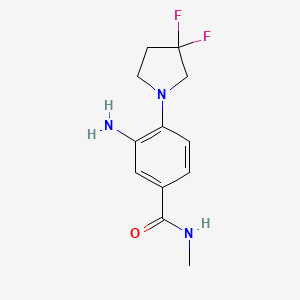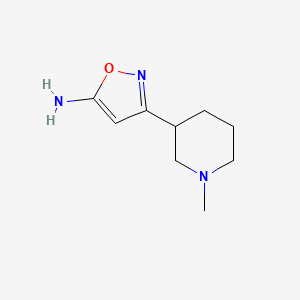![molecular formula C34H34N2O3 B13714428 N-[2-(Boc-amino)ethyl]-4-(1,2,2-triphenylvinyl)benzamide](/img/structure/B13714428.png)
N-[2-(Boc-amino)ethyl]-4-(1,2,2-triphenylvinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Boc-amino)ethyl]-4-(1,2,2-triphenylvinyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a tert-butoxycarbonyl (Boc) protected amino group and a triphenylvinyl moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the triphenylvinyl group is known for its stability and unique electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Boc-amino)ethyl]-4-(1,2,2-triphenylvinyl)benzamide typically involves multiple steps. One common method starts with the preparation of the Boc-protected aminoethyl intermediate. This intermediate is then coupled with 4-(1,2,2-triphenylvinyl)benzoic acid using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions
N-[2-(Boc-amino)ethyl]-4-(1,2,2-triphenylvinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.
Substitution: The Boc-protected amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in various applications .
科学的研究の応用
N-[2-(Boc-amino)ethyl]-4-(1,2,2-triphenylvinyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of advanced polymers and materials with specific electronic properties
作用機序
The mechanism of action of N-[2-(Boc-amino)ethyl]-4-(1,2,2-triphenylvinyl)benzamide involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The triphenylvinyl moiety contributes to the compound’s stability and electronic properties, influencing its interactions with other molecules and its overall reactivity .
類似化合物との比較
Similar Compounds
N-[2-(Boc-amino)ethyl]benzamide: Lacks the triphenylvinyl group, resulting in different electronic properties and reactivity.
4-(1,2,2-Triphenylvinyl)benzoic acid: Contains the triphenylvinyl group but lacks the Boc-protected aminoethyl moiety.
N-[2-(Boc-amino)ethyl]-4-methylbenzamide: Similar structure but with a methyl group instead of the triphenylvinyl group.
Uniqueness
N-[2-(Boc-amino)ethyl]-4-(1,2,2-triphenylvinyl)benzamide is unique due to the combination of the Boc-protected amino group and the triphenylvinyl moiety. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C34H34N2O3 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC名 |
tert-butyl N-[2-[[4-(1,2,2-triphenylethenyl)benzoyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C34H34N2O3/c1-34(2,3)39-33(38)36-24-23-35-32(37)29-21-19-28(20-22-29)31(27-17-11-6-12-18-27)30(25-13-7-4-8-14-25)26-15-9-5-10-16-26/h4-22H,23-24H2,1-3H3,(H,35,37)(H,36,38) |
InChIキー |
YNSMNHUGIMBHLU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(Tetrahydro-2-furanyl)methyl 2-[3-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoate](/img/structure/B13714389.png)




![3'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13714421.png)
